molecular formula C17H17N3O3 B12770628 1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- CAS No. 138113-01-6

1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo-

Cat. No.: B12770628
CAS No.: 138113-01-6
M. Wt: 311.33 g/mol
InChI Key: BCBJOMAYLHQYKN-UHFFFAOYSA-N
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Description

N-(2-(7-Methoxynaphth-1-yl)ethyl)-2-imidazolinone-4-carboxamide is a compound known for its significant pharmacological properties. It is structurally related to melatonin and has been studied for its potential therapeutic applications, particularly in the field of antidepressants. This compound acts as an agonist for melatonin receptors and an antagonist for serotonin receptors, making it a unique candidate for various medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-Methoxynaphth-1-yl)ethyl)-2-imidazolinone-4-carboxamide typically involves a multi-step process. One common method includes the catalytic hydrogenation and acetylation of 7-methoxy-1-naphthylacetonitrile. This process uses nickel oxide (NiO) as a catalyst, resulting in a high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-Methoxynaphth-1-yl)ethyl)-2-imidazolinone-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (CH3I)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction typically results in the formation of amines .

Scientific Research Applications

N-(2-(7-Methoxynaphth-1-yl)ethyl)-2-imidazolinone-4-carboxamide has been extensively studied for its applications in:

Mechanism of Action

The compound exerts its effects primarily through its interaction with melatonin and serotonin receptors. It acts as an agonist for melatonin MT1 and MT2 receptors, promoting sleep and regulating circadian rhythms. Additionally, it functions as an antagonist for serotonin 5-HT2C receptors, leading to the release of noradrenaline and dopamine in the brain. These combined actions contribute to its antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(7-Methoxynaphth-1-yl)ethyl)-2-imidazolinone-4-carboxamide stands out due to its dual action on melatonin and serotonin receptors, offering a unique therapeutic profile. Unlike other compounds, it effectively combines the benefits of melatonin agonism and serotonin antagonism, making it a promising candidate for treating depression and sleep disorders .

Properties

CAS No.

138113-01-6

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-[2-(7-methoxynaphthalen-1-yl)ethyl]-2-oxo-1,5-dihydroimidazole-4-carboxamide

InChI

InChI=1S/C17H17N3O3/c1-23-13-6-5-11-3-2-4-12(14(11)9-13)7-8-18-16(21)15-10-19-17(22)20-15/h2-6,9H,7-8,10H2,1H3,(H,18,21)(H,19,22)

InChI Key

BCBJOMAYLHQYKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2CCNC(=O)C3=NC(=O)NC3)C=C1

Origin of Product

United States

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